![molecular formula C27H27N5O2S B2378119 N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941935-71-3](/img/structure/B2378119.png)

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

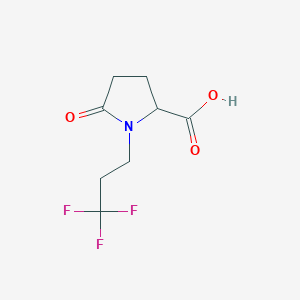

The compound “N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a phenylpiperazine skeleton, a pyridazin-3-yl group, and a biphenyl-4-sulfonamide group . The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications

Antimicrobial Activity

N-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide and its derivatives have been investigated for their antimicrobial properties. Research by Sarvaiya, Gulati, and Patel (2019) synthesized compounds related to this structure and evaluated them for antimicrobial activity against various bacteria and fungi, highlighting its potential in addressing microbial resistance (Sarvaiya, Gulati, & Patel, 2019).

Synthesis and Chemical Interactions

Studies have also focused on the synthesis of this compound and similar ones, exploring their chemical properties and interactions. For instance, Mishriky and Moustafa (2013) detailed the synthesis process involving nucleophilic substitution reactions, which are fundamental in understanding the compound's chemical behavior and potential modifications (Mishriky & Moustafa, 2013).

Pharmacological Evaluation

The pharmacological profile of related compounds has been a subject of interest. Liao et al. (2000) conducted a study on analogues of this compound, evaluating them as potent and selective 5-HT(1B/1D) antagonists. This research offers insights into the potential therapeutic applications of these compounds in treating conditions related to serotonin receptors (Liao et al., 2000).

Catalytic Applications

The compound and its derivatives have been explored for catalytic applications as well. Murugesan, Gengan, and Krishnan (2016) investigated a nanocrystalline titania-based sulfonic acid material for the synthesis of related compounds, highlighting its efficiency and reusability as a catalyst (Murugesan, Gengan, & Krishnan, 2016).

Interaction with Biological Molecules

The interaction of this compound with biological molecules like proteins has been studied. Zhang et al. (2015) investigated the interaction between bovine serum albumin and synthesized sulfonamide derivatives, shedding light on how these compounds interact with proteins, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Zhang, Lin, Liu, & Lin, 2015).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.

Mode of Action

The compound interacts with its target, the Serine/threonine-protein kinase Chk1, through a series of hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions lead to the inhibition of the kinase activity, thereby affecting the downstream signaling pathways.

Result of Action

The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest, DNA damage, and induction of apoptosis . These effects can result in the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer.

properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2S/c1-31-17-19-32(20-18-31)27-16-15-26(28-29-27)23-7-11-24(12-8-23)30-35(33,34)25-13-9-22(10-14-25)21-5-3-2-4-6-21/h2-16,30H,17-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQFOGZOUSLRHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)

![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)